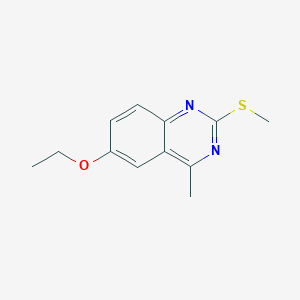
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as L-765,314, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been shown to have a wide range of biological activities.
作用機序
The mechanism of action of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its binding to the angiotensin II type 1 receptor. This receptor is responsible for the vasoconstrictive effects of angiotensin II, which leads to an increase in blood pressure. By blocking this receptor, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can reduce blood pressure and improve cardiovascular function. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects through its modulation of various signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and inflammation, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that this compound can reduce oxidative stress and improve mitochondrial function in cells. Additionally, it has been shown to have anti-apoptotic effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potent and selective activity against the angiotensin II type 1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for the study of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the molecular mechanisms underlying its anti-inflammatory and neuroprotective effects. Finally, there is potential for the development of new compounds based on the structure of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide with improved solubility and pharmacokinetic properties.
合成法
The synthesis of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be achieved through several methods. One of the most common methods involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to produce 4-isopropylbenzoyl chloride. The resulting compound is then reacted with sodium azide to form 4-isopropyl-N-azido-benzamide. Finally, the azide group is reduced with triphenylphosphine and copper iodide to yield 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide.
科学的研究の応用
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of hypertension. Studies have shown that this compound is a potent and selective antagonist of the angiotensin II type 1 receptor, which plays a key role in the regulation of blood pressure. Additionally, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-propan-2-yl-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-9-19-17-14(16-18-19)15-13(20)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRYQHIGFDQUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)




![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)
